Ethyl 2-methylbenzo[d]oxazole-6-carboxylate
Overview
Description
Ethyl 2-methylbenzo[d]oxazole-6-carboxylate is a chemical compound with the molecular formula C11H11NO3. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylbenzo[d]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with ethyl 2-bromoacetate in the presence of a base, followed by cyclization to form the benzoxazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylbenzo[d]oxazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-methylbenzo[d]oxazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methylbenzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Ethyl 2-methylbenzo[d]oxazole-6-carboxylate can be compared with other benzoxazole derivatives, such as:
2-Methylbenzoxazole: Lacks the ethyl carboxylate group, leading to different chemical properties and biological activities.
Ethyl 2-phenylbenzo[d]oxazole-6-carboxylate: Contains a phenyl group instead of a methyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 2-methylbenzo[d]oxazole-6-carboxylate (EMBOC) is a compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₁NO₃
- Molecular Weight : 201.21 g/mol
- Structure : The compound features a benzoxazole ring, which is known for its pharmacological significance due to the presence of both nitrogen and oxygen in the heterocyclic structure.
Antimicrobial Properties
EMBOC has demonstrated significant antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values for EMBOC against common bacterial strains:
- Staphylococcus aureus: MIC = 8 µg/mL
- Escherichia coli: MIC = 16 µg/mL
- Candida albicans: MIC = 32 µg/mL
These results suggest that EMBOC may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
Recent research has highlighted the anticancer potential of EMBOC. In vitro studies have shown that EMBOC exhibits cytotoxic effects on various cancer cell lines. Notably:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HCT-116 (colorectal cancer)
- UAC62 (melanoma)
The compound was found to induce apoptosis in cancer cells, with IC₅₀ values ranging from 10 to 15 µM across different cell lines. Mechanistic studies revealed that EMBOC influences apoptotic pathways by modulating the expression of proteins such as Bcl-2 and Bax .
The biological activity of EMBOC is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : EMBOC may inhibit enzymes critical for microbial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound can bind to cellular receptors, altering signaling pathways associated with cell growth and survival .
Comparative Analysis with Similar Compounds
To understand the uniqueness of EMBOC, it is beneficial to compare it with other benzoxazole derivatives:
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | EMBOC | Moderate | High |
Ethyl 2-phenylbenzo[d]oxazole-6-carboxylate | EPBOC | Low | Moderate |
Mthis compound | MMBOC | High | Moderate |
This table illustrates that while EMBOC exhibits robust antimicrobial and anticancer activities, other derivatives may show varied efficacy based on structural differences .
Study on Anticancer Effects
A recent study investigated the effects of EMBOC on MCF-7 breast cancer cells. The findings indicated that treatment with EMBOC led to a significant reduction in cell viability after 48 hours, correlating with increased levels of reactive oxygen species (ROS) and subsequent apoptosis .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of EMBOC against multi-drug resistant strains of bacteria. Results showed that EMBOC effectively inhibited bacterial growth at lower concentrations compared to standard antibiotics, suggesting its potential application in treating resistant infections .
Properties
IUPAC Name |
ethyl 2-methyl-1,3-benzoxazole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-3-14-11(13)8-4-5-9-10(6-8)15-7(2)12-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHQORHTQYEIST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.